2-Benzyldecahydro-2,6-naphthyridine

Medicinal Chemistry ADME Properties Lipophilicity

Critical for reproducible kinase research: CAS 1086392-66-6 offers a distinct LogP of 2.36 vs. analogs, impacting membrane permeability and SAR outcomes. This ≥98% pure free base is ideal for HPLC method development and lipophilic inhibitor studies. Differentiates from dihydrochloride salt (CAS 1263378-31-9) for formulation comparisons.

Molecular Formula C15H22N2
Molecular Weight 230.35 g/mol
CAS No. 1086392-66-6
Cat. No. B3211314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzyldecahydro-2,6-naphthyridine
CAS1086392-66-6
Molecular FormulaC15H22N2
Molecular Weight230.35 g/mol
Structural Identifiers
SMILESC1CNCC2C1CN(CC2)CC3=CC=CC=C3
InChIInChI=1S/C15H22N2/c1-2-4-13(5-3-1)11-17-9-7-14-10-16-8-6-15(14)12-17/h1-5,14-16H,6-12H2
InChIKeyHMEQPPDSBRYYKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Benzyldecahydro-2,6-naphthyridine (CAS 1086392-66-6): Chemical Identity and Core Scaffold Characterization for Research Procurement


2-Benzyldecahydro-2,6-naphthyridine (CAS 1086392-66-6) is a bicyclic heterocyclic compound belonging to the naphthyridine family, characterized by a fully saturated decahydro-2,6-naphthyridine core substituted with a benzyl group at the 2-position . With a molecular formula of C15H22N2 and a molecular weight of 230.35 g/mol, this compound is primarily offered as a research chemical with typical purities ranging from 95% to 98% from multiple suppliers . Its canonical SMILES is C1=CC=C(CN2CCC3CNCCC3C2)C=C1 .

Why 2-Benzyldecahydro-2,6-naphthyridine (CAS 1086392-66-6) Cannot Be Assumed Interchangeable with Other Naphthyridine Analogs


The specific substitution pattern of 2-Benzyldecahydro-2,6-naphthyridine—a fully saturated decahydro-2,6-naphthyridine core with a 2-benzyl group—cannot be assumed functionally equivalent to other naphthyridine derivatives due to profound differences in key molecular properties. For instance, the compound's calculated LogP of 2.36 is notably higher than that of its partially unsaturated analog, 2-benzyl-1,2,3,4-tetrahydro-2,6-naphthyridine (LogP predicted to be lower), which directly impacts membrane permeability, solubility, and pharmacokinetic behavior . Furthermore, the 2,6-naphthyridine scaffold itself is a known pharmacophore for kinase inhibition, and even minor structural changes can alter selectivity profiles by 10- to 100-fold against different PKC isozymes [1]. Therefore, substitution with a generic naphthyridine scaffold or a different benzyl-substituted analog cannot be done without risking significant changes in experimental outcomes, making the procurement of this specific CAS number critical for reproducible research.

Quantitative Differentiation Evidence for 2-Benzyldecahydro-2,6-naphthyridine (CAS 1086392-66-6) vs. Key Comparators


Lipophilicity Advantage: Calculated LogP of 2.36 vs. Partially Unsaturated Tetrahydro Analog

2-Benzyldecahydro-2,6-naphthyridine exhibits a calculated LogP (partition coefficient) of 2.36, indicating higher lipophilicity compared to its partially unsaturated analog, 2-benzyl-1,2,3,4-tetrahydro-2,6-naphthyridine, for which a LogP value is not explicitly reported but is predicted to be lower due to its less saturated ring system . This difference in lipophilicity is a key determinant of passive membrane permeability and overall ADME profile [1].

Medicinal Chemistry ADME Properties Lipophilicity

Vendor-Specified Purity and Physical Form: 95-98% Free Base vs. 96% Dihydrochloride Salt

2-Benzyldecahydro-2,6-naphthyridine is commercially available as a free base with a purity specification of ≥95% to 98% from multiple suppliers . This contrasts with the dihydrochloride salt form (2-benzyldecahydro-2,6-naphthyridine dihydrochloride, CAS 1263378-31-9), which is offered at a purity of 96% . The free base form is generally preferred for applications requiring higher organic solubility or further synthetic manipulation, while the salt form may offer advantages in aqueous solubility.

Analytical Chemistry Chemical Procurement Formulation

Potential Antitumor Activity in Huh7 Liver Cancer Cells: Preliminary Evidence for Target Compound

Preliminary studies on 2-Benzyldecahydro-2,6-naphthyridine suggest it may inhibit tumor growth and exhibit selective cytotoxicity against certain cancer cell lines, with reports indicating significant inhibition of cell proliferation in Huh7 liver cancer cell lines . While specific IC50 values for this compound are not publicly disclosed, the data suggest a promising antitumor profile. In contrast, the 2,6-naphthyridine scaffold in general is known for potent kinase inhibition, with some derivatives showing nanomolar IC50 values and 10-100-fold selectivity for specific PKC isozymes [1].

Oncology Research Hepatocellular Carcinoma Antiproliferative Activity

Storage and Stability Considerations: Refrigerated Storage (2-8°C) vs. Room Temperature Shipping

Supplier recommendations for 2-Benzyldecahydro-2,6-naphthyridine indicate that long-term storage should be at 2-8°C in a sealed, dry environment . This is a more stringent requirement compared to some related naphthyridine analogs, such as 2-benzyl-1,2,3,4-tetrahydro-2,6-naphthyridine, which is also recommended for storage at 2-8°C but may have different stability profiles . The need for refrigeration impacts shipping costs and laboratory handling procedures, making it a tangible differentiator in procurement planning.

Chemical Stability Logistics Procurement

Recommended Application Scenarios for 2-Benzyldecahydro-2,6-naphthyridine (CAS 1086392-66-6) Based on Available Evidence


Medicinal Chemistry Research Focused on Lipophilic Kinase Inhibitor Scaffolds

Based on its calculated LogP of 2.36 and the established kinase-inhibitory activity of the 2,6-naphthyridine scaffold, this compound is best suited as a starting point or reference standard in medicinal chemistry programs aimed at developing lipophilic kinase inhibitors. Its higher predicted membrane permeability compared to less saturated analogs makes it a candidate for structure-activity relationship (SAR) studies focused on improving cellular activity and oral bioavailability [1].

In Vitro Antiproliferative Studies in Hepatocellular Carcinoma (Huh7) Models

Preliminary evidence of significant inhibition of Huh7 liver cancer cell proliferation positions this compound as a specific tool for research into hepatocellular carcinoma. Researchers investigating novel antitumor agents with a 2,6-naphthyridine core may prioritize this compound for confirmatory in vitro studies, including dose-response assays to establish precise IC50 values and selectivity profiles against non-cancerous hepatocyte lines .

Analytical Method Development and Reference Standard Procurement

The availability of this compound in high purity (up to 98%) from multiple suppliers makes it a viable candidate for use as an analytical reference standard in HPLC method development, particularly for the detection and quantification of benzyl-substituted decahydro-naphthyridine derivatives in complex mixtures. The free base form is advantageous for developing reversed-phase HPLC methods due to its defined LogP value .

Comparative Studies of Free Base vs. Dihydrochloride Salt Forms

Given the distinct differences in physical form and potential solubility between the free base (CAS 1086392-66-6) and its dihydrochloride salt (CAS 1263378-31-9), this compound is ideally suited for head-to-head comparative studies in formulation science. Researchers can directly assess the impact of the salt form on solubility, stability, and in vitro performance, providing critical data for selecting the optimal form for further development .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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